molecular formula C6H6ClNO2 B1457454 2-Chloro-5-methoxypyridin-4-OL CAS No. 1196145-74-0

2-Chloro-5-methoxypyridin-4-OL

Cat. No. B1457454
CAS RN: 1196145-74-0
M. Wt: 159.57 g/mol
InChI Key: WSPBLJYJIRFADC-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxypyridin-4-ol is a chemical compound with the CAS Number: 1196145-74-0 . Its molecular formula is C6H6ClNO2 and it has a molecular weight of 159.57 . It is a solid substance stored at room temperature under an inert atmosphere .


Physical And Chemical Properties Analysis

This compound is a solid substance stored at room temperature under an inert atmosphere . It has a molecular weight of 159.57 .

Scientific Research Applications

Fluorescence Properties Enhancement

The synthesis and photophysical evaluation of various 2-pyridone analogs, including methoxypyridine derivatives, have demonstrated significant fluorescence properties. These compounds exhibit high fluorescence quantum yields in both solution and solid states, attributed to specific substituent modifications such as methoxy groups. This property is crucial for applications in fluorescence-based sensors, imaging agents, and organic light-emitting diodes (OLEDs). For instance, methoxypyridine derivatives showed enhanced emissions across different solvents and solid states, indicating their potential as highly emissive fluorophores (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).

Spectroscopic and Structural Analysis

Research into the structural and spectroscopic analysis of chloro- and methoxypyridine compounds, including X-ray and spectroscopic analysis, reveals detailed insights into their structural features and optical properties. These studies are foundational for understanding the molecular interactions and properties of these compounds, informing their use in various chemical and material science applications. Such investigations have led to the discovery of unique hydrogen bonding and π⋯π stacking interactions, which are essential for designing molecular materials with specific properties (Jukić, Cetina, Halambek, & Ugarković, 2010).

Advanced Synthesis Techniques

Innovative synthesis methods, including lithiation reactions with lithium dialkylamides, provide insights into the reactivity and functionalization of chloro- and methoxypyridines. These methods enable the selective introduction of functional groups at specific positions on the pyridine ring, crucial for the synthesis of complex organic molecules. Such techniques are essential for developing new pharmaceuticals, agrochemicals, and organic materials (Gros, Choppin, & Fort, 2003).

Electronic and Vibrational Spectroscopy

Density Functional Theory (DFT) studies on compounds like 2-chloro-6-methoxypyridine have provided valuable insights into their vibrational and electronic spectra. These studies help in understanding the molecular vibrations and electronic transitions, critical for applications in molecular spectroscopy, quantum chemistry, and material science. The research contributes to the development of compounds with tailored electronic and optical properties for use in sensors, semiconductors, and photovoltaic devices (Arjunan, Isaac, Rani, Mythili, & Mohan, 2011).

Electrophilic Chlorinating Agents

The development of novel electrophilic chlorinating agents from pyridine derivatives, including 2-chloro-5-methoxypyridin-4-OL, showcases their application in synthetic chemistry. These agents facilitate the α-chlorination of active methylene/methine compounds, a crucial reaction in organic synthesis for constructing complex molecules. This advancement opens up new pathways for the synthesis of pharmaceuticals and agrochemicals with high precision and efficiency (Park, Kim, Cho, Lee, Falck, & Yoon, 2005).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust, contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

2-chloro-5-methoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-10-5-3-8-6(7)2-4(5)9/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPBLJYJIRFADC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC(=CC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201306077
Record name 2-Chloro-5-methoxy-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1196145-74-0
Record name 2-Chloro-5-methoxy-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196145-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-methoxy-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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